3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a tetrahydroquinolone derivative characterized by a partially saturated bicyclic core, a methyl group at the N1 position, and an amino substituent at C2. Tetrahydroquinolones are a pharmacologically significant class of compounds with demonstrated applications in antibacterial, anticancer, and neurological therapies .
Properties
IUPAC Name |
3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGMQOBXONXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with methyl acetoacetate in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are carefully selected to optimize the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of a solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various quinolinone and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Characterization
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., compound 9a in : δ 1.59–1.91 ppm for tetrahydro ring protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for compound 9a) .
- Chromatography: HPLC for purity validation (e.g., >99% purity for hydroxyimino derivatives in ) .
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights critical differences between the target compound and its analogs:
Key Observations :
- Amino Group Position: C3 vs. C5/C6 amino substitution alters hydrogen-bonding capacity and receptor interactions. For example, compound 9a’s C5 amino group correlates with anti-fibrotic activity .
- Ring Saturation : Fully saturated 5,6,7,8-tetrahydro rings (target compound) vs. dihydro analogs () influence conformational flexibility and metabolic stability .
Biological Activity
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, is a compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 1401025-73-7 |
| IUPAC Name | 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Structure
The structure of this compound features a tetrahydroquinoline core with an amino group at the 6th position and a methyl group at the 1st position. This unique substitution pattern contributes to its biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound shows promising results against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) and HCT-116 (colon cancer). The mechanism involves mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis.
Case Study: A2780 Cell Line
In a study evaluating the effects of various quinoline derivatives on A2780 cells:
- IC50 Value : The most active derivative exhibited an IC50 value of 0.6 µM.
- Mechanism : The compound was shown to target the regulatory subunit of the proteasome rather than the catalytic subunit, enhancing its stability and efficacy compared to other derivatives .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
- Cell Cycle Regulation : It affects cell cycle progression by inducing G2/M phase arrest.
- Oxidative Stress Modulation : It enhances antioxidant defenses while promoting ROS production in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Aminoquinoline | Lacks tetrahydro and methyl groups | Limited antimicrobial activity |
| 1-Methylquinolin-2(1H)-one | Lacks amino group | Moderate anticancer effects |
| 5,6,7,8-Tetrahydroquinolin | Lacks amino and methyl groups | Minimal biological activity |
This compound stands out due to its specific substitutions that enhance its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
